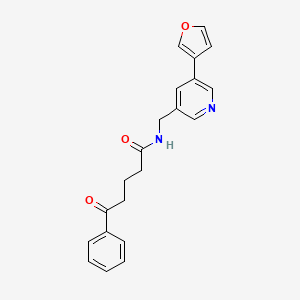

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide is a complex organic compound with a unique structure that combines a furan ring, a pyridine ring, and a pentanamide chain. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide typically involves a multi-step process:

-

Formation of the Furan-Pyridine Intermediate: : The initial step involves the synthesis of a furan-pyridine intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction, where a furan boronic acid is coupled with a pyridine halide in the presence of a palladium catalyst and a base .

-

Amidation Reaction: : The intermediate is then subjected to an amidation reaction with 5-oxo-5-phenylpentanoic acid. This step usually requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The furan ring in N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides .

-

Reduction: : The compound can be reduced at the amide bond using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding amine.

-

Substitution: : The pyridine ring can participate in electrophilic substitution reactions, where electrophiles such as alkyl halides can replace hydrogen atoms on the ring under acidic conditions.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA), room temperature.

Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, reflux.

Substitution: Alkyl halides, Lewis acids (e.g., AlCl3), elevated temperatures.

Major Products

Oxidation: Furan epoxides.

Reduction: Corresponding amines.

Substitution: Alkylated pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds with similar structures to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide exhibit promising anticancer properties. For instance, derivatives targeting macrophage migration inhibitory factor (MIF) have shown potential in inhibiting cancer cell proliferation, particularly in non-small cell lung cancer models .

- Anti-inflammatory Properties : The compound's structural features suggest it may interact with pathways involved in inflammation. Compounds that inhibit eicosanoid metabolism, like leukotrienes and prostaglandins, are crucial in managing inflammatory responses . The potential for this compound to act as an anti-inflammatory agent warrants further investigation.

- Target Discovery : The compound can serve as a probe in activity-based protein profiling (ABPP), facilitating the identification of target proteins involved in disease processes. This application is critical for understanding the molecular mechanisms underlying various diseases and for developing targeted therapies .

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes relevant to disease pathways. For example, studies on related compounds have demonstrated their ability to inhibit MIF activity, which is implicated in cancer progression and inflammation .

Case Study 1: Anticancer Efficacy

A study focusing on MIF inhibitors highlighted the importance of structure-activity relationships (SAR) in developing effective anticancer agents. The most potent inhibitors demonstrated significant cytotoxic effects on cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Case Study 2: Inflammation Modulation

Research into the modulation of inflammatory pathways through specific inhibitors has shown that compounds similar to this compound can effectively reduce markers of inflammation in vitro. This positions the compound as a potential therapeutic agent for inflammatory diseases .

Mecanismo De Acción

The mechanism by which N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide exerts its effects involves its interaction with various molecular targets:

-

Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

-

Signal Transduction Pathways: : It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide: Shares a similar structure but with an isonicotinamide group instead of a pentanamide chain.

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylhexanamide: Similar structure with an additional carbon in the pentanamide chain.

Uniqueness

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan and pyridine rings provide sites for diverse chemical modifications, while the pentanamide chain offers flexibility in molecular interactions.

Actividad Biológica

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide, with CAS number 2034209-64-6, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The compound's molecular formula is C21H20N2O3 with a molecular weight of 348.4 g/mol. The structure features a furan ring fused with a pyridine moiety, contributing to its unique biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034209-64-6 |

| Molecular Formula | C21H20N2O3 |

| Molecular Weight | 348.4 g/mol |

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available pyridine derivatives. The furan and phenyl groups are introduced through selective reactions that form the amide bond, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds containing pyridine and furan rings exhibit significant antimicrobial activity. A study on similar derivatives demonstrated that modifications in the side chains can enhance their efficacy against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli .

The proposed mechanism for the antimicrobial action includes disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the furan and pyridine moieties allows for effective binding to bacterial enzymes, inhibiting their function .

Case Studies

- Antibacterial Activity : A series of studies have shown that derivatives similar to this compound exhibit varying degrees of antibacterial activity. For instance, compounds structurally related to this compound were found to have minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/ml against S. aureus .

- Biofilm Inhibition : Another important aspect of biological activity is the compound's ability to inhibit biofilm formation in bacteria. In vitro assays demonstrated that certain derivatives significantly reduced biofilm growth in a dose-dependent manner, suggesting potential applications in treating biofilm-associated infections .

Propiedades

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-5-oxo-5-phenylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c24-20(17-5-2-1-3-6-17)7-4-8-21(25)23-13-16-11-19(14-22-12-16)18-9-10-26-15-18/h1-3,5-6,9-12,14-15H,4,7-8,13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKRYYKPGYEDKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.